1-(4-Fluorobenzoyl)-2-methylpiperazine
Description
Significance of the Piperazine (B1678402) Scaffold as a Privileged Structure in Drug Discovery
The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. It is widely regarded as a "privileged scaffold" in drug discovery, a term used to describe molecular frameworks that are capable of binding to multiple biological targets. tandfonline.comtandfonline.com This versatility has led to the piperazine moiety being a structural element in numerous drugs across various therapeutic areas. nih.govwisdomlib.org
The widespread use of the piperazine scaffold can be attributed to its unique physicochemical properties. tandfonline.comnih.gov These include:
Solubility and Basicity: The nitrogen atoms in the piperazine ring can be protonated, which generally enhances the water solubility of the molecule, a crucial factor for drug administration and distribution in the body. tandfonline.com
Chemical Reactivity: The secondary amine groups of an unsubstituted piperazine ring provide convenient handles for chemical modification, allowing for the facile introduction of various substituents to explore structure-activity relationships (SAR). tandfonline.comnih.gov This makes it a versatile building block for creating large libraries of compounds for screening.
Pharmacokinetic Modulation: The piperazine moiety is often incorporated into drug candidates to improve their pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME). tandfonline.comnih.gov
Conformational Flexibility: The piperazine ring typically exists in a chair conformation, but its flexibility can be controlled by substitution or incorporation into more rigid polycyclic systems. tandfonline.com
Due to these favorable characteristics, piperazine derivatives have been successfully developed for a wide range of biological targets, demonstrating activities such as anticancer, antimicrobial, antiviral, antidepressant, and antimalarial effects. nih.gov
Overview of Fluorinated Benzoyl Piperazines as Chemical Entities in Research
The combination of a piperazine ring with a benzoyl group creates a class of compounds known as benzoylpiperazines. The further addition of a fluorine atom to the benzoyl ring introduces specific properties that are highly valued in medicinal chemistry. Fluorine is the most electronegative element, and its small size allows it to often mimic a hydrogen atom while profoundly altering the electronic properties of a molecule. mdpi.com
Incorporating fluorine into drug candidates can lead to several benefits:
Enhanced Potency and Selectivity: The strong electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, potentially leading to stronger interactions with biological targets. mdpi.com
Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a hydrogen atom with fluorine at a site susceptible to metabolic oxidation can block this process, thereby increasing the drug's half-life in the body. mdpi.com
Increased Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier. mdpi.com
Research into fluorinated benzoyl piperazines has yielded compounds with significant biological activities. For instance, a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, including a 4-fluoro-benzoyl variant, demonstrated significant cytotoxic activity against a panel of human cancer cell lines, such as those from the liver, breast, and colon. mdpi.comresearchgate.net Similarly, other fluorinated piperazine derivatives have been investigated as tyrosinase inhibitors and as radioligands for imaging sigma-1 (σ1) receptors in the brain using Positron Emission Tomography (PET). nih.govnih.gov These examples underscore the importance of the fluorinated benzoyl piperazine structure in developing new therapeutic and diagnostic agents.
Current Research Landscape of 1-(4-Fluorobenzoyl)-2-methylpiperazine and its Analogs
While specific academic studies focusing directly on this compound are not widely available in the public literature, the research landscape can be understood by examining its structural analogs. The key variations in this molecule are the position of the methyl group on the piperazine ring and the nature of the substituent on the benzoyl ring.
The presence of a methyl group at the 2-position of the piperazine ring introduces a chiral center, meaning the compound can exist as two different enantiomers. This structural feature is significant, as different enantiomers of a drug can have vastly different biological activities and metabolic profiles. Research on 1,4-disubstituted 2-methylpiperazine derivatives has shown their potential as ligands for serotonin receptors, specifically the 5-HT(1A) receptor, which is a target for treating anxiety and depression. nih.gov
Analogs where the methyl group is at the N4 position, such as 1-(4-Fluorobenzoyl)-4-methylpiperazine, are also of interest. The N-methylpiperazine motif is considered a privileged derivative that can improve lipophilicity and steric properties, engaging in various hydrophobic interactions with target enzymes. nih.gov
The table below presents a comparison of this compound with some of its researched analogs, highlighting their structural differences and documented biological activities.
| Compound Name | Structure | Key Structural Features | Investigated Biological Activity |
| This compound | ![]() | 4-Fluorobenzoyl group; Methyl group at C2 (chiral center) | Not specifically detailed in available literature |
| 1-(4-Fluorobenzoyl)-4-(4-chlorobenzhydryl)piperazine | ![]() | 4-Fluorobenzoyl group; Bulky 4-chlorobenzhydryl group at N4 | Cytotoxicity against human cancer cell lines mdpi.comresearchgate.net |
| 1,4-Disubstituted 2-methylpiperazine derivatives | ![]() | Methyl group at C2 (chiral center); Various substituents at N1 and N4 | Affinity for 5-HT(1A) serotonin receptors nih.gov |
| 1-(4-Fluorobenzyl)-4- [...]piperazine derivatives | ![]() | 4-Fluorobenzyl group (a related but different moiety) | σ1 receptor binding for PET imaging nih.gov |
| 1-(4-Fluorobenzoyl)-4-methylpiperazine | ![]() | 4-Fluorobenzoyl group; Methyl group at N4 | Available as a chemical intermediate hoffmanchemicals.com |
The synthesis of such compounds typically involves the acylation of the corresponding substituted piperazine with 4-fluorobenzoyl chloride or a similar reactive derivative. mdpi.com The research on these analogs suggests that this compound is a promising candidate for investigation in areas such as oncology and neuroscience. The combination of the privileged piperazine scaffold, the beneficial properties of fluorine substitution, and the stereochemical complexity of the 2-methylpiperazine core provides a rich foundation for future drug discovery efforts.
Structure
3D Structure
Properties
IUPAC Name |
(4-fluorophenyl)-(2-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O/c1-9-8-14-6-7-15(9)12(16)10-2-4-11(13)5-3-10/h2-5,9,14H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMDHYSVKCHKEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Characterization of 1 4 Fluorobenzoyl 2 Methylpiperazine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural analysis of 1-(4-Fluorobenzoyl)-2-methylpiperazine in solution. The appearance of its NMR spectra is significantly complicated by two distinct, simultaneous dynamic phenomena: the restricted rotation around the amide C–N bond and the conformational inversion of the piperazine (B1678402) ring. nih.govrsc.org
The amide bond, formed between the 4-fluorobenzoyl group and the piperazine nitrogen, possesses a significant partial double bond character due to resonance stabilization. nanalysis.com This restricted rotation leads to the existence of two distinct rotational conformers, or rotamers. nih.gov Consequently, at room temperature, the 1H and 13C NMR spectra typically show two distinct sets of signals for the piperazine ring protons and carbons, as their chemical environments differ in each rotamer. nih.gov
Simultaneously, the piperazine ring, similar to cyclohexane, undergoes a chair-to-chair ring inversion. nih.gov The presence of the methyl group at the 2-position introduces further complexity. For 1-acyl 2-substituted piperazines, the axial conformation is often found to be preferred. nih.gov The interplay between the slow amide bond rotation and the piperazine ring flip on the NMR timescale results in complex spectra that can be resolved and studied using temperature-dependent NMR techniques. rsc.org
Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at various temperatures, is indispensable for studying the conformational interconversion of this compound. rsc.org At low temperatures, the exchange rate between the different conformers (both from amide rotation and ring inversion) is slow on the NMR timescale. copernicus.org This results in separate, well-resolved signals for each magnetically non-equivalent nucleus in each conformer. nih.gov
As the temperature of the sample is increased, the rate of conformational exchange accelerates. libretexts.org This increased rate leads to a phenomenon known as exchange broadening, where the individual sharp signals begin to widen. copernicus.org Upon further heating, the signals for the interconverting species continue to broaden and move closer together until they merge into a single, very broad peak at a specific temperature known as the coalescence temperature (Tc). beilstein-journals.org Above the coalescence temperature, the conformational exchange becomes so rapid that the NMR spectrometer detects only a single, time-averaged environment, resulting in a sharpened, averaged spectrum. nanalysis.com
For many N-benzoylated piperazines, two different coalescence points can be observed. rsc.org This indicates that the energy barriers for the amide bond rotation and the piperazine ring inversion are different, allowing their dynamic properties to be studied independently. nih.govrsc.org In most cases, the energy barrier for the amide bond rotation is found to be higher than that for the ring inversion. rsc.org
| Dynamic Process | Low Temperature Regime | Coalescence Temperature (Tc) | High Temperature Regime |
|---|---|---|---|
| Amide Bond Rotation & Ring Inversion | Slow exchange; separate, sharp signals for each conformer are observed. | Intermediate exchange; signals broaden and merge into a single peak. | Fast exchange; a single, sharp, time-averaged signal is observed. |
The data obtained from dynamic NMR experiments allow for the calculation of the activation energy barriers for the conformational interconversions. beilstein-journals.org Specifically, the Gibbs free energy of activation (ΔG‡) can be determined from the coalescence temperature (Tc) and the frequency separation of the signals at the slow-exchange limit. rsc.org
Studies on a range of N-benzoylated piperazine derivatives have calculated these activation energy barriers to be between 56 and 80 kJ mol−1. rsc.org The investigation of closely related compounds, such as 1-(4-nitrobenzoyl)piperazine (B1268174) and 1-(4-fluorobenzoyl)piperazine (B10881) derivatives, has provided specific values for these barriers. beilstein-journals.orgresearchgate.net For instance, in a study using DMSO-d6 as the solvent, two distinct coalescence temperatures were identified for a nitro-substituted analogue, leading to the calculation of two separate activation energies, attributed to the ring inversion and the amide bond rotation, respectively. beilstein-journals.orgresearchgate.net The activation energies for the amide site are generally found to be in good agreement with values reported for other tertiary benzamides. researchgate.net
| Compound | Solvent | Dynamic Process | Coalescence Temp. (Tc) [K] | Activation Energy (ΔG‡) [kJ/mol] | Reference |
|---|---|---|---|---|---|
| 1-(4-Nitrobenzoyl)piperazine | DMSO-d6 | Ring Inversion | 323 | 66.7 | researchgate.net |
| 1-(4-Nitrobenzoyl)piperazine | DMSO-d6 | Amide Rotation | 340 | 67.1 | researchgate.net |
| 4-(But-3-yn-1-yl)-1-(4-nitrobenzoyl)piperazine | DMSO-d6 | Ring Inversion | 320 | 66.1 | researchgate.net |
| 4-(But-3-yn-1-yl)-1-(4-nitrobenzoyl)piperazine | DMSO-d6 | Amide Rotation | 338 | 66.7 | researchgate.net |
X-ray Diffraction (XRD) Analysis for Solid-State Conformational Determination
While NMR spectroscopy reveals the dynamic conformational behavior of molecules in solution, single-crystal X-ray diffraction (XRD) provides a precise and unambiguous determination of the compound's structure in the solid state. rsc.org This technique is crucial for verifying the conformational preferences observed in solution and for obtaining exact measurements of bond lengths, bond angles, and torsion angles. beilstein-journals.org
The successful growth of single crystals suitable for XRD analysis is a prerequisite for this characterization. beilstein-journals.org For related N-acylpiperazine derivatives, single crystals have been obtained from saturated solutions in solvents like ethyl acetate. nih.gov The resulting structural data offers definitive evidence of the molecular geometry, including the conformation of the piperazine ring and the orientation of the substituent groups. beilstein-journals.org
XRD analyses of various N-substituted piperazine derivatives consistently show that the six-membered piperazine ring adopts a stable chair conformation in the solid state. nih.govnih.gov This is the expected lowest-energy conformation for this heterocyclic system. muni.cz
The crystal structure of 4-(but-3-yn-1-yl)-1-(4-fluorobenzoyl)piperazine, a close derivative of the title compound, has been determined and provides significant insight into the expected solid-state structure. beilstein-journals.orgnih.gov The analysis confirmed that the environment around the acylated nitrogen atom (N1) is nearly planar, whereas the geometry around the other piperazine nitrogen (N2) is pyramidal. beilstein-journals.org This planarity at N1 is a direct consequence of the partial double-bond character of the C(O)–N1 amide bond, which is the same phenomenon responsible for the rotational barrier observed in dynamic NMR studies. beilstein-journals.org The solid-state data thus provides crucial support for the interpretations of the solution-state conformational dynamics. rsc.orgbeilstein-journals.org
| Parameter | Value |
|---|---|
| Chemical Formula | C15H17FN2O |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a [Å] | 10.5982(2) |
| b [Å] | 8.4705(1) |
| c [Å] | 14.8929(3) |
| β [°] | 97.430(1) |
| Volume [Å3] | 1325.74(4) |
| Z | 4 |
Mass Spectrometry (MS) and Elemental Analysis for Compound Verification
Following synthesis, Mass Spectrometry (MS) and elemental analysis are fundamental techniques used to confirm the identity and purity of this compound and its derivatives. beilstein-journals.orgnih.gov These methods are part of the standard suite of characterization for novel compounds. researchgate.net
Mass spectrometry is used to determine the molecular weight of the compound. Techniques such as electrospray ionization (ESI) are commonly employed, which typically yield the protonated molecular ion peak [M+H]+. The measured mass-to-charge ratio (m/z) is compared to the theoretical value calculated from the molecular formula, providing strong evidence for the compound's identity. researchgate.net
Elemental analysis provides the percentage composition of the constituent elements (carbon, hydrogen, nitrogen, etc.). The experimentally determined percentages are compared with the theoretically calculated values for the proposed molecular formula. beilstein-journals.org A close match between the experimental and theoretical values (typically within ±0.4%) serves to verify the empirical formula of the synthesized compound and is a key indicator of its purity. nih.gov
| Element | Theoretical % | Found % |
|---|---|---|
| Carbon (C) | 64.85 | 64.80 |
| Hydrogen (H) | 6.80 | 6.83 |
| Nitrogen (N) | 12.60 | 12.57 |
Computational Investigations of 1 4 Fluorobenzoyl 2 Methylpiperazine Interactions and Properties
Molecular Docking Studies with Established Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands to the active site of a protein receptor.
Studies on structurally related fluorobenzylpiperazine and phenylpiperazine derivatives demonstrate their potential to interact with various biological targets, including enzymes and receptors implicated in cancer and neurological disorders. researchgate.netdergipark.org.trnih.gov Molecular docking simulations of these analogs reveal that the binding is typically governed by a combination of hydrogen bonds, hydrophobic interactions, and pi-alkyl interactions. researchgate.net
For 1-(4-Fluorobenzoyl)-2-methylpiperazine, the key structural features influencing these interactions would be the fluorobenzoyl group, the piperazine (B1678402) ring, and the methyl substituent. The carbonyl oxygen of the benzoyl group is a potent hydrogen bond acceptor, likely interacting with hydrogen bond donor residues (e.g., asparagine, glutamine, serine) in a protein's active site. The fluorine atom can also participate in hydrogen bonding and other electrostatic interactions. The phenyl ring is capable of forming hydrophobic and pi-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. researchgate.net Docking studies on similar compounds have shown interactions with key residues like Asp, Leu, and Gly within target protein binding pockets. researchgate.netnih.gov The piperazine core provides a structural scaffold, and its nitrogen atoms can also act as hydrogen bond acceptors.
| Molecular Moiety | Potential Interaction Type | Likely Interacting Amino Acid Residues |
|---|---|---|
| Fluorophenyl Ring | Hydrophobic, Pi-Stacking, Pi-Alkyl | Phenylalanine (Phe), Tryptophan (Trp), Tyrosine (Tyr), Alanine (Ala), Leucine (Leu) |
| Carbonyl Oxygen | Hydrogen Bond (Acceptor) | Serine (Ser), Threonine (Thr), Asparagine (Asn), Glutamine (Gln), Glycine (Gly) |
| Fluorine Atom | Hydrogen Bond (Acceptor), Halogen Bond | Lysine (Lys), Arginine (Arg) |
| Piperazine Ring Nitrogen | Hydrogen Bond (Acceptor) | Aspartic Acid (Asp), Glutamic Acid (Glu) |
Molecular docking algorithms calculate a scoring function to estimate the binding affinity, typically expressed in kcal/mol, which helps in ranking potential ligands. Lower binding energy values suggest a more stable ligand-protein complex and potentially higher inhibitory activity. physchemres.org For example, docking studies of piperazine-based triazoles against breast cancer targets have identified compounds with significant binding energy values, indicating potent interactions. researchgate.net Similarly, docking of 1-(4-fluorophenyl)piperazine (B120373) against the acetylcholinesterase enzyme, a target in Alzheimer's disease, has been performed to predict its potential as a therapeutic agent. dergipark.org.tr
The molecular recognition process for this compound would involve the molecule adopting a specific, low-energy conformation to fit sterically and electrostatically within the receptor's binding site. The 4-fluorobenzoyl group would likely orient itself to maximize favorable interactions, guiding the molecule's entry and placement. The 2-methyl group, while small, introduces chirality and steric constraints that can influence the precise binding mode and potentially enhance selectivity for a specific target over others. Computational predictions of these affinities are critical for prioritizing derivatives for synthesis and biological evaluation. physchemres.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.
QSAR models are developed by calculating a set of molecular descriptors for a series of compounds with known biological activities. mdpi.comnih.gov These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. A mathematical model is then generated that correlates these descriptors with the observed activity (e.g., IC50 values). nih.gov
For a series of compounds including this compound, a QSAR model could be developed to predict its activity against a specific target, such as a particular kinase or receptor. mdpi.com The process involves selecting a training set of diverse piperazine analogs, calculating their quantum-chemical descriptors, and using statistical methods like Multiple Linear Regression (MLR) to build the predictive equation. mdpi.com The robustness and predictive power of the resulting model are then validated using internal and external sets of compounds. Such models serve as valuable tools for designing new, more potent analogs by suggesting modifications that are predicted to enhance the desired biological response. nih.govnih.gov
The predictive power of a QSAR model relies on the selection of relevant molecular descriptors. nih.gov Quantum-chemical parameters, derived from calculations like Density Functional Theory (DFT), are often crucial. mdpi.com For piperazine derivatives, studies have shown that descriptors related to electronic properties, solubility, and molecular size are significantly correlated with their biological activity. mdpi.com
Key descriptors include the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), which relates to a molecule's ability to accept an electron, and the electrophilicity index (ω), which measures its electron-accepting capability. mdpi.com Other important parameters are Molar Refractivity (MR), related to molecular volume and polarizability, and topological polar surface area (TPSA), which is correlated with drug transport properties. mdpi.com A QSAR model for this compound and its analogs would likely reveal that a balance of these properties is necessary for optimal activity. For instance, the presence of the electron-withdrawing fluorobenzoyl group would significantly impact its electronic descriptors (like ELUMO and MEP), which in turn would be correlated with its interaction potency at a biological target.
| Descriptor | Abbreviation | Significance in Drug Action |
|---|---|---|
| Energy of the Lowest Unoccupied Molecular Orbital | ELUMO | Relates to the molecule's ability to accept electrons and participate in charge-transfer interactions. |
| Electrophilicity Index | ω | Quantifies the global electrophilic nature of a molecule, influencing its reactivity. |
| Molar Refractivity | MR | Describes molecular volume and polarizability, affecting how the molecule fits into a binding site. |
| Aqueous Solubility | Log S | Predicts the solubility of the compound in water, a key pharmacokinetic property. |
| Topological Polar Surface Area | TPSA | Correlates with passive molecular transport through membranes and bioavailability. |
Conformational Landscape Exploration via Computational Methods
The biological activity of a flexible molecule like this compound is highly dependent on the three-dimensional conformation it adopts to bind to its target. Computational methods are used to explore the molecule's conformational landscape and identify its low-energy, stable structures.
The piperazine ring typically adopts a chair conformation to minimize steric strain. However, the presence of substituents can influence the energetic preference for axial versus equatorial positions. For 1-acyl-2-substituted piperazines, studies have shown a preference for the conformation where the 2-substituent (the methyl group) is in an axial position. nih.gov This preference can be crucial for orienting the rest of the molecule correctly for binding.
| Computational Method | Purpose | Information Obtained |
|---|---|---|
| Potential Energy Surface (PES) Scan | To find stable conformers by systematically rotating bonds. dergipark.org.tr | Energy minima (stable conformations), energy barriers to rotation. |
| Molecular Dynamics (MD) Simulation | To simulate the dynamic movement of the molecule over time. | Accessible conformations, conformational flexibility, solvent effects. |
| Density Functional Theory (DFT) | To accurately calculate the electronic structure and energy of specific conformations. researchgate.net | Optimized geometries, relative energies of conformers, electronic properties. |
In Vitro Biological Activity and Mechanistic Investigations of 1 4 Fluorobenzoyl 2 Methylpiperazine Analogs
Evaluation of Enzyme Inhibition Profiles
Inhibition of Transglutaminase 2 (TGase 2)
Currently, there is a lack of specific in vitro studies investigating the inhibitory activity of 1-(4-Fluorobenzoyl)-2-methylpiperazine analogs against Transglutaminase 2 (TGase 2). While the therapeutic potential of TGase 2 inhibitors is recognized in various disease models, research has primarily focused on other chemical scaffolds, such as peptidomimetics and small molecules like PX-12 and ERW1041. Further investigation is required to determine if the fluorobenzoyl-piperazine moiety possesses any activity towards this enzyme.
Monoamine Oxidase B (MAO-B) Binding and Inhibition Mechanisms
Analogs featuring the piperazine (B1678402) scaffold have been identified as noteworthy inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. A series of N-methyl-piperazine chalcones were synthesized and evaluated for their inhibitory activity against both MAO-A and MAO-B. nih.govpensoft.net
Among these, compounds bearing fluorinated phenyl rings, which can be considered analogs of the fluorobenzoylpiperazine structure, demonstrated significant and selective MAO-B inhibition. For instance, a compound featuring a 3-trifluoromethyl-4-fluorinated phenyl ring (Compound 2k ) exhibited the most potent selective inhibition of MAO-B with a half-maximal inhibitory concentration (IC50) of 0.71 µM and a high selectivity index of 56.34 over MAO-A. nih.gov Another analog with a 2-fluoro-5-bromophenyl group (Compound 2n ) also showed strong inhibition with an IC50 of 1.11 µM. nih.gov
Kinetic studies revealed that these piperazine-based inhibitors act through a reversible and competitive mechanism. nih.gov The inhibition constants (Ki) for compounds 2k and 2n were determined to be 0.21 µM and 0.28 µM, respectively. nih.gov Molecular docking simulations suggest that the fluorine atom and trifluoromethyl group on these analogs interact favorably within the substrate cavity of the MAO-B active site. nih.gov These findings underscore the potential of the piperazine scaffold in designing potent and selective MAO-B inhibitors. nih.govnih.gov
| Compound | Substitution Pattern | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) | Ki (µM) | Inhibition Type |
| 2k | 3-Trifluoromethyl-4-fluoro | 0.71 | 56.34 | 0.21 | Reversible Competitive |
| 2n | 2-Fluoro-5-bromo | 1.11 | 16.04 | 0.28 | Reversible Competitive |
Carbonic Anhydrase (CA) Isoform Inhibition and Selectivity
The inhibitory potential of this compound analogs against various isoforms of carbonic anhydrase (CA) has not been extensively reported in the available scientific literature. Research into CA inhibitors has historically focused on sulfonamide-based compounds, which directly coordinate with the zinc ion in the enzyme's active site. While the "tail approach" in drug design has led to the exploration of diverse chemical moieties attached to the core sulfonamide scaffold to achieve isoform selectivity, studies specifically detailing the effects of fluorobenzoyl-piperazine derivatives are limited. Further research is necessary to characterize the interaction, if any, between this class of compounds and the various CA isoforms.
Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition
There is no specific information available in the reviewed literature regarding the in vitro evaluation of this compound analogs as inhibitors of Poly(ADP-ribose) Polymerase-1 (PARP-1). The development of PARP-1 inhibitors has been an active area of research, particularly in oncology, but the focus has been on other distinct chemical classes. Therefore, the inhibitory profile of fluorobenzoyl-piperazine derivatives against PARP-1 remains to be investigated.
Acetylcholinesterase Inhibition
A series of 2-(2-(4-benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives, which are structural analogs of this compound, have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE). nih.govnih.govresearchgate.net This enzyme is a key target in the symptomatic treatment of Alzheimer's disease. nih.gov
The in vitro assessment of these compounds using the Ellman's test revealed that substitutions on the benzoyl ring significantly influence inhibitory potency. nih.govnih.gov Specifically, the presence of electron-withdrawing groups, such as fluorine, was found to enhance activity. nih.gov The analog featuring a 4-fluorobenzoyl group (Compound 4f ) demonstrated notable inhibition. nih.gov The most potent compounds in this series, however, were those with a 3-fluoro substitution (Compound 4e , IC50 = 7.1 nM) and a 4-methoxy group (Compound 4i , IC50 = 20.3 nM), both of which showed significantly greater potency than the reference drug donepezil (IC50 = 410 nM). nih.gov
Another related series of phthalimide-based analogs, 2-(2-(4-(2-oxo-2-phenylethyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives, also showed AChE inhibitory activity. The compound with a 4-fluorophenyl moiety (Compound 4b ) was the most active in this series, with an IC50 value of 16.42 µM. nih.gov
| Compound | Structure | AChE IC50 |
| 4e | 2-(2-(4-(3-Fluorobenzoyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione | 7.1 nM |
| 4i | 2-(2-(4-(4-Methoxybenzoyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione | 20.3 nM |
| 4b (phenacyl series) | 2-(2-(4-(2-(4-Fluorophenyl)-2-oxoethyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione | 16.42 µM |
| Donepezil (Reference) | - | 410 nM |
Receptor Ligand Binding and Modulation Studies
Analogs of this compound have been investigated for their ability to bind to and modulate various receptors, demonstrating a range of affinities and selectivities. For instance, the benzhydryl piperazine analog, (4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone hydrochloride (LDK1229), has been identified as a cannabinoid CB1 receptor inverse agonist. nih.gov This compound binds to the CB1 receptor with a Ki value of 220 nM and shows greater selectivity for CB1 over the CB2 receptor. nih.gov Other analogs, such as 1-[bis(4-fluorophenyl)methyl]-4-cinnamylpiperazine dihydrochloride (LDK1203) and 1-[bis(4-fluorophenyl)methyl]-4-tosylpiperazine hydrochloride (LDK1222), also exhibit comparable binding to the CB1 receptor. nih.gov
In a different context, novel piperazine compounds have been designed as ligands for sigma-1 (σ1) receptors. One such compound, 1-(4-Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine, demonstrated a low nanomolar affinity for the σ1 receptor. nih.gov It also showed high selectivity against the vesicular acetylcholine transporter, σ2 receptors, and a panel of other receptors including adenosine A2A, adrenergic α2, cannabinoid CB1, and dopamine D1/D2L. nih.gov Studies using a radiolabeled version of this compound confirmed its high specific binding to σ1 receptors in the brain. nih.gov
Furthermore, a series of N-phenylpiperazine analogs have been evaluated for their selectivity towards dopamine receptor subtypes. The 4-thiophene-3-yl-benzamide N-phenylpiperazines and the corresponding 4-thiazolyl-4-ylbenzamide N-piperazine analogs showed a wide range of binding affinities for the D3 dopamine receptor (Ki = 1.4–43 nM and 2.5–31 nM, respectively). mdpi.com These series of compounds also demonstrated significant binding selectivity for the D3 versus the D2 receptor subtype, with selectivity ratios reaching up to 1831-fold and 1390-fold, respectively. mdpi.com
Investigation of Cellular Pathway Modulation In Vitro
Assessment of Antimicrobial Activity Against Specific Pathogens
The antimicrobial potential of this compound analogs has been demonstrated against a variety of bacterial pathogens. A series of 1-benzhydryl-piperazine sulfonamide and benzamide derivatives were evaluated in vitro against several standard strains of Gram-positive and Gram-negative bacteria. tandfonline.com The tested pathogens included Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. tandfonline.com Certain synthesized compounds showed potent antimicrobial activities when compared to the standard drug streptomycin. tandfonline.com
Similarly, another study synthesized 4-substituted benzylpiperazin-1-yl methanone derivatives and screened them for antibacterial activity against Proteus vulgaris, S. aureus, E. coli, and B. subtilis. researchgate.net Several of these compounds demonstrated good antibacterial activity. researchgate.net In research focused on fluorobenzoylthiosemicarbazides, which are structurally related, certain derivatives were found to be active against both reference strains and pathogenic clinical isolates of methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentrations (MICs) ranging from 7.82 to 31.25 μg/mL. nih.gov
A study involving thirty novel piperazine compounds assessed their activity against pathogenic bacteria, including MRSA, S. aureus, E. coli, Klebsiella pneumoniae, Citrobacter, Shigella flexneri, and P. aeruginosa. ijcmas.com Five of the thirty compounds displayed antibacterial activity against these pathogens. ijcmas.com For example, compound RL-308 showed a potent MIC of 2 µg/mL against Shigella flexneri and 4 µg/mL against S. aureus. ijcmas.com
| Compound/Analog | Pathogen | Activity (MIC) | Reference |
|---|---|---|---|
| Trifluoromethyl-substituted fluorobenzoylthiosemicarbazides (e.g., 15a, 15b, 16b) | Methicillin-Resistant Staphylococcus aureus (MRSA) | 7.82 - 31.25 µg/mL | nih.gov |
| Piperazine Compound RL-308 | Shigella flexneri | 2 µg/mL | ijcmas.com |
| Piperazine Compound RL-308 | Staphylococcus aureus | 4 µg/mL | ijcmas.com |
| Piperazine Compound RL-308 | Methicillin-Resistant Staphylococcus aureus (MRSA) | 16 µg/mL | ijcmas.com |
Exploration of Anticancer Mechanisms in Cell Lines
Derivatives of this compound have shown significant cytotoxic and antiproliferative activity across a broad spectrum of cancer cell lines. A series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives were tested against liver, breast, colon, gastric, and endometrial cancer cell lines. mdpi.comresearchgate.net All tested compounds showed significant cell growth inhibitory activity. mdpi.comresearchgate.net For example, the 4-fluorobenzoyl derivative (compound 5b) exhibited potent activity against several cell lines, including a GI50 value of 0.44 µM against the HCT-116 colon cancer line and 0.31 µM against the MCF7 breast cancer line. researchgate.net
Mechanistic studies suggest that these piperazine analogs can induce their anticancer effects through various pathways. Evaluations have shown that piperazines can inhibit microtubule synthesis, leading to cell cycle arrest and the direct induction of apoptosis. mdpi.com For instance, new N-4-piperazinyl derivatives of ciprofloxacin were found to induce cell cycle arrest at the G2/M phase in non-small cell lung cancer A549 cells. researchgate.net This was associated with an increased expression of p53 and p21 and a decreased expression of cyclin B1 and Cdc2 proteins, indicating a p53/p21-dependent pathway. researchgate.net
Other studies on aminated quinolinequinones linked to piperazine analogs (QQ1-7) also confirmed potent inhibition of cancer cell growth. nih.gov The selected compound QQ1 was shown to inhibit proliferation, induce oxidative stress, and cause cell cycle arrest in ACHN renal cancer cells. nih.gov Furthermore, N-(4-chlorophenyl)-4-(pyrimidin-2-yl)piperazine-1-carboselenoamide, a piperazine-selenourea derivative, exhibited high cytotoxic activity against MDA-MB-231 (triple-negative breast cancer) and MCF-7 cell lines with IC50 values of 1.8 µM and 1.2 µM, respectively. nih.gov
| Compound/Analog | Cancer Cell Line | Activity (GI50/IC50) | Reference |
|---|---|---|---|
| 1-(4-Fluorobenzoyl)-4-(4-chlorobenzhydryl)piperazine (5b) | HCT-116 (Colon) | 0.44 µM | researchgate.net |
| 1-(4-Fluorobenzoyl)-4-(4-chlorobenzhydryl)piperazine (5b) | MCF7 (Breast) | 0.31 µM | researchgate.net |
| N-(4-chlorophenyl)-4-(pyrimidin-2-yl)piperazine-1-carboselenoamide (37) | MDA-MB-231 (Breast) | 1.8 µM | nih.gov |
| N-(4-chlorophenyl)-4-(pyrimidin-2-yl)piperazine-1-carboselenoamide (37) | MCF-7 (Breast) | 1.2 µM | nih.gov |
| Quinolinequinone-piperazine analog (QQ1) | ACHN (Renal) | 1.55 µM | nih.gov |
| Ciprofloxacin-piperazine derivative (2b) | A549 (Lung) | 14.8 µM | researchgate.net |
Modulation of Anti-inflammatory Pathways
Piperazine analogs have been found to modulate key pathways involved in inflammation. A study on methyl salicylate derivatives bearing a piperazine moiety investigated their in vivo anti-inflammatory activities. nih.gov Several of these compounds exhibited potent anti-inflammatory effects, with some showing activity equal to the standard drug indomethacin. nih.gov To understand the underlying mechanism, the expression of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) was examined. nih.gov COX-2 is an inducible enzyme responsible for producing pro-inflammatory prostanoids. nih.gov The results showed that pretreatment with a lead compound, M16, could significantly attenuate the lipopolysaccharide (LPS)-induced up-regulation of COX-2 in RAW264.7 macrophages. nih.gov
In another study, a series of ferrocenyl(piperazine-1-yl)methanone-based derivatives were synthesized and screened for anti-inflammatory activity by measuring the inhibition of LPS-induced nitric oxide (NO) production in macrophages. nih.gov The most potent compound, 4i, was found to inhibit NO production with an IC50 of 7.65 µM and also significantly inhibited the production of inducible nitric oxide synthase (iNOS) and COX-2. nih.gov Preliminary mechanistic studies indicated that this compound could inhibit the activation of the LPS-induced TLR4/NF-κB signaling pathway, a critical pathway in the inflammatory response. nih.gov Similarly, (Z)-3-(2-Oxo-2-(p-tolyl)ethylidene)piperazin-2-one (piron), a piperazine-2-one derivative, and its primary metabolite have demonstrated pronounced anti-inflammatory activity. mdpi.com
Study of Antioxidant Mechanisms
The antioxidant properties of piperazine derivatives have been explored through their ability to counteract oxidative stress. A series of 1,4-disubstituted piperazine-2,5-dione derivatives were evaluated for their antioxidative activity against hydrogen peroxide (H2O2)-induced oxidative injury in SH-SY5Y cells. nih.gov Most of the tested compounds were able to protect the cells from oxidative damage. nih.gov
Further mechanistic investigation of the most active compound, 9r, revealed that it decreased the production of reactive oxygen species (ROS) and stabilized the mitochondrial membrane potential, thereby inhibiting cell apoptosis. nih.gov The study also indicated that the compound promoted cell survival by activating an IL-6/Nrf2 positive-feedback loop. nih.gov The nuclear factor erythroid-2 related factor 2 (Nrf2) pathway is a crucial cellular defense mechanism against oxidative stress. nih.gov In a different study, pyrazine derivatives of chalcones were assessed for their radical scavenging capabilities. mdpi.com Certain derivatives with a monomethylated catechol group demonstrated 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging activity, indicating their potential to act as direct antioxidants. mdpi.com The mechanism was proposed to be a single electron transfer followed by a proton transfer (SET-PT). mdpi.com
Target Identification and Validation Approaches
The identification of specific molecular targets is crucial for understanding the mechanism of action of this compound analogs. Molecular docking studies have been a key approach in this area. For example, to investigate the anticancer activity of new phenylpiperazine derivatives of 1,2-benzothiazine, molecular docking was performed on the DNA-topoisomerase II (Topo II) complex. nih.gov The results suggested that the compounds have the ability to bind to the DNA-Topo II complex, with one compound, BS230, showing a strong interaction. nih.gov This aligns with findings that other sulfonyl piperazine compounds also exhibit inhibitory activity towards Topo II. nih.gov
In the context of antimicrobial activity, docking studies were used to identify the potential target for fluorobenzoylthiosemicarbazides. nih.gov Based on the binding affinities obtained from these computational models, it was concluded that these compounds could be considered potential allosteric inhibitors of D-alanyl-D-alanine ligase, an essential enzyme in bacterial cell wall synthesis. nih.gov
For analogs designed as enzyme inhibitors, kinetic studies are employed for validation. For instance, N-methyl-piperazine chalcones were identified as inhibitors of monoamine oxidase-B (MAO-B) and acetylcholinesterase (AChE). nih.gov Kinetic analyses using Lineweaver-Burk plots were performed for the most active compounds to determine their inhibition patterns and Ki values against MAO-B. nih.gov This combination of screening, kinetic studies, and computational modeling helps to identify and validate the specific molecular targets and mechanisms of action for these piperazine-based compounds.
Advanced Derivatization Strategies and Applications of 1 4 Fluorobenzoyl 2 Methylpiperazine As a Chemical Scaffold
Utilization as a Building Block in the Synthesis of Complex Organic Molecules
The piperazine (B1678402) ring system is a common motif in a vast number of biologically active compounds, and 1-(4-fluorobenzoyl)-2-methylpiperazine serves as a valuable starting material for the synthesis of more complex molecular architectures. The secondary amine in the piperazine ring provides a convenient handle for introducing various substituents through N-alkylation, N-arylation, and acylation reactions.
One common synthetic strategy involves the nucleophilic substitution reaction between the piperazine nitrogen and a suitable electrophile. For instance, reaction with various benzoyl chlorides can lead to a series of N-substituted derivatives. mdpi.com This approach allows for the systematic exploration of the structure-activity relationship (SAR) by introducing a wide range of functional groups. The general synthetic scheme involves dissolving 1-(4-chlorobenzhydryl)piperazine (B1679854) in a dry solvent like dichloromethane, cooling it in an ice bath, and then adding triethylamine (B128534) followed by the desired benzoyl chloride. mdpi.com This methodology can be adapted for this compound to generate a library of novel compounds.
Furthermore, the piperazine scaffold can be incorporated into larger, more complex molecules. For example, piperazine derivatives are key components in the synthesis of various kinase inhibitors and other targeted therapies. mdpi.com The synthesis of such complex molecules often involves multi-step reaction sequences where the piperazine moiety is introduced at a specific stage to impart desired pharmacokinetic or pharmacodynamic properties. The 4-fluorobenzoyl group in the parent molecule can also be a site for chemical modification, although it is generally more stable than the piperazine nitrogen. However, under specific conditions, the fluorine atom can be displaced, or the entire benzoyl group can be cleaved and replaced, offering additional avenues for derivatization.
The following table summarizes some of the synthetic transformations that can be performed on piperazine-containing scaffolds to generate more complex molecules:
| Reaction Type | Reagents and Conditions | Resulting Functional Group/Moiety |
| N-Alkylation | Alkyl halides, reductive amination with aldehydes/ketones | Substituted amine |
| N-Arylation | Aryl halides, Buchwald-Hartwig or Ullmann coupling | Aryl amine |
| N-Acylation | Acyl chlorides, anhydrides, carboxylic acids with coupling agents | Amide |
| Sulfonylation | Sulfonyl chlorides | Sulfonamide |
| Michael Addition | α,β-Unsaturated carbonyl compounds | β-Amino carbonyl compound |
These reactions highlight the versatility of the piperazine scaffold as a building block in organic synthesis, enabling the creation of a diverse range of complex molecules with potential therapeutic applications.
Scaffold for Bioorthogonal Labeling and Imaging Probe Development
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. wikipedia.org This field has revolutionized our ability to study biological systems by allowing for the specific labeling and imaging of biomolecules in their native environment. The this compound scaffold can be functionalized to create probes for bioorthogonal labeling and imaging.
The development of imaging probes often involves the incorporation of a signaling moiety, such as a fluorophore or a radionuclide, onto a targeting scaffold. The piperazine nitrogen of this compound is an ideal site for attaching such signaling groups. For example, a linker arm can be attached to the piperazine nitrogen, which can then be conjugated to a fluorescent dye. nih.govcaymanchem.com The choice of fluorophore will depend on the desired spectral properties and the specific application.
In the context of positron emission tomography (PET) imaging, the fluorine atom on the benzoyl group can be replaced with the radionuclide fluorine-18 (B77423) ([¹⁸F]). This allows for the synthesis of radiolabeled tracers that can be used to visualize and quantify biological processes in vivo. For example, a similar compound, 1-(4-[¹⁸F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine, has been developed as a radioligand for imaging σ₁ receptors in the brain. nih.gov This suggests that [¹⁸F]-labeled derivatives of this compound could be developed as PET probes for various targets, depending on the other substituents on the piperazine ring.
The general strategy for developing a bioorthogonal probe from the this compound scaffold would involve:
Functionalization: Introduction of a reactive handle, such as an azide (B81097) or an alkyne, onto the piperazine nitrogen. This allows for subsequent "click chemistry" reactions. nih.gov
Conjugation: Reaction of the functionalized scaffold with a complementary signaling molecule (e.g., a fluorophore or a biotin (B1667282) tag) that has the corresponding reactive group.
The following table provides examples of bioorthogonal reactions that could be utilized for labeling strategies with functionalized this compound derivatives:
| Bioorthogonal Reaction | Reactive Groups on Scaffold | Reactive Groups on Probe |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide | Strained Alkyne (e.g., cyclooctyne) |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Alkyne | Azide |
| Inverse-Electron-Demand Diels-Alder (iEDDA) | Tetrazine | Strained Alkene (e.g., trans-cyclooctene) |
These strategies enable the specific labeling of biomolecules and can be used for a variety of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.
Development of Hybrid Molecules and Conjugates for Multi-Target Approaches
A multi-target therapeutic approach aims to design single chemical entities that can modulate multiple biological targets simultaneously. jneonatalsurg.com This strategy is particularly promising for the treatment of complex diseases like cancer and neurodegenerative disorders, which often involve multiple pathological pathways. The this compound scaffold is well-suited for the development of such hybrid molecules and conjugates.
The synthesis of hybrid molecules typically involves covalently linking two or more pharmacophores, each with a distinct biological activity. The piperazine moiety of this compound can serve as a linker or as one of the active pharmacophores. For example, a known inhibitor of a particular enzyme could be attached to the piperazine nitrogen, resulting in a hybrid molecule that combines the pharmacological properties of both the piperazine derivative and the attached inhibitor.
An example of this approach is the development of dual inhibitors of monoamine oxidases (MAOs) and acetylcholinesterase (AChE), which are relevant targets in the treatment of Alzheimer's disease. researchgate.net By combining a piperazine-containing moiety with another pharmacophore that inhibits AChE, it is possible to create a single molecule with dual activity. Similarly, hybrid molecules incorporating imidazole (B134444) and piperazine moieties have been synthesized and evaluated as potent anticancer agents. nih.gov
Antibody-drug conjugates (ADCs) are another class of multi-target therapeutics where a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets cancer cells. mdpi.com While not a direct application of the small molecule this compound itself, the principles of conjugation are relevant. A derivative of this compound with a suitable linker could potentially be conjugated to an antibody to create a targeted therapeutic.
The following table outlines some potential multi-target approaches utilizing the this compound scaffold:
| Therapeutic Area | Target 1 | Target 2 | Potential Hybrid Molecule Design |
| Neurodegenerative Diseases | Monoamine Oxidase (MAO) | Acetylcholinesterase (AChE) | This compound linked to an AChE inhibitor. |
| Cancer | Kinase | Histone Deacetylase (HDAC) | This compound linked to an HDAC inhibitor. |
| Infectious Diseases | Bacterial Enzyme 1 | Bacterial Enzyme 2 | This compound linked to an inhibitor of a second bacterial enzyme. |
Future Research Directions and Unexplored Avenues for 1 4 Fluorobenzoyl 2 Methylpiperazine
Novel Synthetic Routes for Improved Efficiency and Selectivity
The current synthesis of 1-(4-Fluorobenzoyl)-2-methylpiperazine typically involves the acylation of 2-methylpiperazine with 4-fluorobenzoyl chloride. While effective, this method presents opportunities for improvement in terms of efficiency, cost-effectiveness, and environmental impact. Future research should explore innovative synthetic strategies.
Furthermore, the 2-methylpiperazine core contains a chiral center, meaning the compound exists as two enantiomers. Current synthetic methods often produce a racemic mixture. Future work should focus on developing asymmetric syntheses to produce enantiomerically pure forms of the compound. This is critical as different enantiomers can have distinct pharmacological activities and metabolic profiles.
Table 1: Comparison of Potential Synthetic Strategies
| Strategy | Current Approach (Acylation) | Future: Catalytic Amidation | Future: Asymmetric Synthesis |
|---|---|---|---|
| Reagents | 2-methylpiperazine, 4-fluorobenzoyl chloride, base | 2-methylpiperazine, 4-fluorobenzoic acid, catalyst | Chiral auxiliary or catalyst, starting materials |
| Key Advantages | Simple, well-established | Fewer steps, higher atom economy, milder conditions | Produces single enantiomer, potentially higher potency |
| Challenges | Use of hazardous reagents, moderate yield | Catalyst cost and optimization | Complexity, cost of chiral reagents/catalysts |
| Potential Outcome | Racemic mixture | More efficient, "greener" synthesis | Enantiomerically pure compound with defined stereochemistry |
Deeper Mechanistic Insights into Biological Interactions In Vitro
Understanding how this compound interacts with biological systems at a molecular level is paramount for its development. The piperazine (B1678402) scaffold is a common feature in many biologically active compounds, suggesting a wide range of potential targets. mdpi.com For instance, various substituted piperazines have shown activity as anticancer agents. mdpi.com
Future in vitro studies should aim to identify the specific molecular targets of this compound. High-throughput screening against a panel of receptors, enzymes, and ion channels could reveal primary binding partners. Once a target is identified, detailed mechanistic studies should follow. Techniques such as surface plasmon resonance (SPR) can be used to quantify binding affinity and kinetics, while X-ray crystallography could provide a precise picture of the binding mode at the atomic level.
Cell-based assays are also crucial to understand the compound's functional effects. For example, if the compound shows antiproliferative activity against cancer cell lines, further studies could investigate its impact on the cell cycle, apoptosis, and specific signaling pathways. mdpi.com
Expansion of Structure-Activity Relationship Studies to Novel Pharmacological Targets
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical structure determines biological function. youtube.com For this compound, systematic modifications of its structure can be explored to improve potency and selectivity, and to discover activity at new pharmacological targets.
Future SAR campaigns should investigate modifications at three key positions:
The Benzoyl Ring: The effect of the fluorine substituent's position and the introduction of other electron-withdrawing or electron-donating groups could be explored.
The Piperazine Ring: The impact of substituents other than the methyl group at the 2-position could be evaluated.
The Second Piperazine Nitrogen: While currently unsubstituted, this nitrogen offers a prime location for adding diverse chemical moieties to explore new interactions with biological targets.
By synthesizing a library of analogues and screening them against various biological targets, researchers could uncover novel therapeutic applications. The versatility of the piperazine scaffold, seen in drugs targeting the central nervous system, cancer, and infectious diseases, suggests that derivatives of this compound may have untapped potential in multiple therapeutic areas.
Table 2: Hypothetical SAR Exploration Plan
| Position of Modification | Sample Functional Groups to Add | Potential New Targets to Investigate |
|---|---|---|
| 4-Fluorobenzoyl Ring | -Cl, -Br, -OCH₃, -CF₃, -CN | Kinases, G-protein coupled receptors (GPCRs) |
| Piperazine Ring (C2) | -Ethyl, -Propyl, -Phenyl | Dopamine/Serotonin Transporters |
| Piperazine Ring (N1) | -Benzyl, -Alkyl chains, -Heterocycles | Cannabinoid Receptors, Ion Channels |
Development of Advanced Computational Models for Compound Design and Optimization
Computational chemistry offers powerful tools to accelerate the drug discovery process. For this compound, developing advanced computational models can guide the synthesis of new analogues with improved properties.
Molecular docking simulations can be used to predict how different analogues bind to a specific protein target. polyu.edu.hk This allows researchers to prioritize the synthesis of compounds that are most likely to be active. For example, docking studies could reveal that adding a specific functional group to the benzoyl ring would create a favorable hydrogen bond with a key amino acid residue in the target's binding pocket, thereby increasing potency.
Quantitative Structure-Activity Relationship (QSAR) models can also be developed. By correlating the chemical structures of a series of compounds with their measured biological activity, a mathematical model can be built to predict the activity of new, unsynthesized molecules. This approach can significantly reduce the number of compounds that need to be synthesized and tested, saving time and resources. Furthermore, molecular dynamics simulations can provide insights into the dynamic behavior of the compound when bound to its target, helping to explain its mechanism of action at a deeper level.
Q & A
Q. What strategies mitigate off-target toxicity in preclinical models?
- Methodology :
- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms using human liver microsomes.
- hERG Assay : Evaluate cardiac safety via patch-clamp (IC₅₀ > 10 μM desired).
- In Silico Toxicity Prediction : Use ProTox-II to prioritize analogs with lower hepatotoxicity scores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![General structure of 1-(4-Fluorobenzyl)-4-[...]piperazine derivatives](https://i.imgur.com/EXAMPLE4.png)

